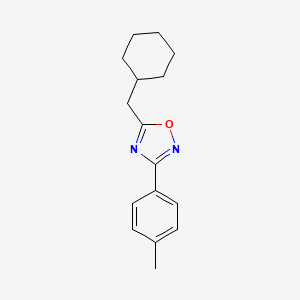

![molecular formula C19H19N5O B5522930 N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522930.png)

N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as the one , typically involves the construction of the imidazo[1,2-a]pyridine core followed by functionalization at specific positions to introduce the desired substituents. A notable approach includes the use of novel imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with various linkers, as demonstrated in compounds showing antimycobacterial activity against drug-sensitive and resistant MTB strains (Lv et al., 2017). The synthesis typically involves a multi-step reaction pathway starting from aminopyridines or chloro ketones to yield the imidazo[1,2-a]pyridine core, which is then functionalized with the desired groups.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity : This compound has shown significant potential in antimycobacterial activity. Lv et al. (2017) reported the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, including compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, highlighting their potential in tuberculosis treatment (Lv et al., 2017).

Antiulcer Agents : Another study by Starrett et al. (1989) focused on imidazo[1,2-a]pyridines as potential antiulcer agents. The study synthesized new compounds and evaluated their cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Biological Activity of Fused Triazines : Zamora et al. (2004) explored the use of imidazo[1,2-a]pyridine as a synthon for creating fused triazines, which have potential biological activity. This research opens possibilities for developing new bioactive compounds (Zamora et al., 2004).

Antiviral Agents : A study by Hamdouchi et al. (1999) involved designing and preparing a series of imidazo[1,2-a]pyridines for testing as antirhinovirus agents, contributing to the development of new antiviral drugs (Hamdouchi et al., 1999).

Gene Expression Control : Chavda et al. (2010) researched polyamides containing N-methyl imidazole and N-methyl pyrrole, which can target specific DNA sequences and control gene expression, highlighting the potential use of these compounds in medicinal applications, such as cancer treatment (Chavda et al., 2010).

New Antituberculosis Agents : Wu et al. (2016) designed and synthesized imidazo[1,2-a]pyridine carboxamides as new antitubercular agents. Their study identified compounds with excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-12-3-5-15-18(13(12)2)23-16(22-15)7-8-21-19(25)14-4-6-17-20-9-10-24(17)11-14/h3-6,9-11H,7-8H2,1-2H3,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHBQJDBKQBEGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)CCNC(=O)C3=CN4C=CN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(diethylamino)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5522870.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5522876.png)

![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5522879.png)

![[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetic acid](/img/structure/B5522883.png)

![[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)ethyl]amine dihydrochloride](/img/structure/B5522891.png)

![N-{2-[2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5522897.png)

![3-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5522906.png)

![1-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5522913.png)

![2-{[(5-nitro-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522917.png)

![2-methyl-5-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-4(3H)-pyrimidinone](/img/structure/B5522919.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5522951.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B5522958.png)